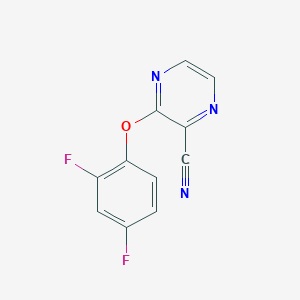

![molecular formula C13H14FN5 B2574717 2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034454-53-8](/img/structure/B2574717.png)

2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

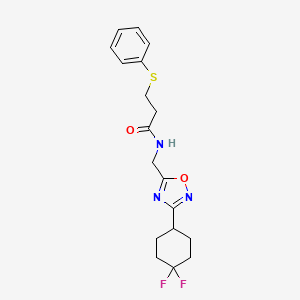

The compound “2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine” is a selective ERβ antagonist . It reduces FSH-mediated cAMP production by 80% (p<0.01) while it has no effect on basal cAMP . It inhibits E2-stimulated ERβ activity, but does not suppress E2-stimulated ERα activity .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines involves a transition-metal-free strategy with various enones . The process includes cross-coupling of the pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization of the prepared propargylic derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy, 1H NMR, 13C NMR, and MS . For example, the 1H NMR spectrum shows signals corresponding to various protons in the molecule .Chemical Reactions Analysis

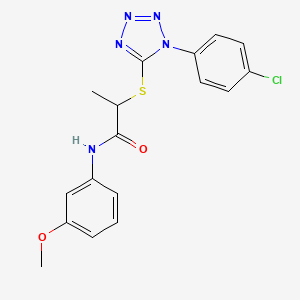

The chemical reactions involving this compound are complex and involve several steps . For instance, the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt leads to the formation of pyrazolo[3,4-b]pyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined experimentally . The IR spectrum provides information about the functional groups present in the molecule .Scientific Research Applications

Optical Applications

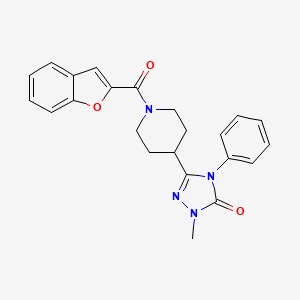

The family of pyrazolo[1,5-a]pyrimidines, which includes “2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine”, has been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties .

Fluorescent Materials and Bio-Probes

The photobleaching characteristics and stability at extreme pH values of these compounds are critical to their application as fluorescent materials and bio-probes .

Antitumor Scaffold

Functional pyrazolo[1,5-a]pyrimidines, including the mentioned compounds, have attracted a great deal of attention in medicinal chemistry due to their significant anticancer potential . They have been used as an antitumor scaffold .

Enzymatic Inhibitory Activity

These compounds have shown enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Synthesis and Drug Development

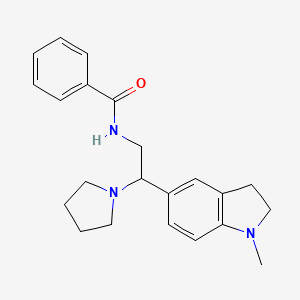

“(5-Fluoropyrimidin-2-yl)methanol”, also known as “5-FPM”, is utilized in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been incorporated into the development of P2X7 antagonists, which are promising for the treatment of mood disorders.

Chemical Reactions and Structural Studies

The structure of these compounds facilitates unique chemical reactions, such as the hydrogen-deuterium exchange in certain derivatives. Additionally, their derivatives have been analyzed for their structural properties using crystallography and density functional theory (DFT), providing insights into their molecular configurations and electronic properties.

Pharmacological Applications

Research also explores the pharmacological implications of derivatives synthesized from these compounds. For example, novel compounds have been evaluated as sodium channel blockers and anticonvulsant agents.

Kinase Inhibition for Cancer Therapy

The compound has been instrumental in the synthesis of kinase inhibitors, targeting biologically active molecular cores in anticancer agents. This research contributes to the ongoing development of novel cancer therapies.

Mechanism of Action

Future Directions

properties

IUPAC Name |

11-(5-fluoropyrimidin-2-yl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN5/c14-9-6-15-13(16-7-9)18-4-5-19-12(8-18)10-2-1-3-11(10)17-19/h6-7H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQNIHPJFUYWGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3CN(CCN3N=C2C1)C4=NC=C(C=N4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574638.png)

![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2574646.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole](/img/structure/B2574650.png)

![3-(4-Chlorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2574651.png)

![(E)-N-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2574655.png)

![[(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid](/img/structure/B2574656.png)